(R)-(+)-1-Fluoro-2-octanol

Ferroelectric Liquid Crystals Display Materials Optoelectronics

(R)-(+)-1-Fluoro-2-octanol (CAS 110270-42-3) is a chiral, non-racemic secondary alcohol bearing a single fluorine atom at the C1 position. As a fluorinated octanol derivative, it combines the hydrophobic character of an eight-carbon alkyl chain with a stereogenic C2 hydroxyl group and a terminal C–F bond, creating a polarized chiral environment.

Molecular Formula C8H17FO
Molecular Weight 148.22 g/mol
CAS No. 110270-42-3
Cat. No. B025703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(+)-1-Fluoro-2-octanol
CAS110270-42-3
Molecular FormulaC8H17FO
Molecular Weight148.22 g/mol
Structural Identifiers
SMILESCCCCCCC(CF)O
InChIInChI=1S/C8H17FO/c1-2-3-4-5-6-8(10)7-9/h8,10H,2-7H2,1H3/t8-/m1/s1
InChIKeyKLGNQHRPPLDIFC-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-(+)-1-Fluoro-2-octanol (CAS 110270-42-3) Procurement Baseline for Chiral Fluorinated Alcohol Building Blocks


(R)-(+)-1-Fluoro-2-octanol (CAS 110270-42-3) is a chiral, non-racemic secondary alcohol bearing a single fluorine atom at the C1 position. As a fluorinated octanol derivative, it combines the hydrophobic character of an eight-carbon alkyl chain with a stereogenic C2 hydroxyl group and a terminal C–F bond, creating a polarized chiral environment. Its absolute (2R) configuration, defined by Cahn-Ingold-Prelog rules, is fundamental to its utility in stereoselective synthesis and chiral materials development . Commercially available in research quantities, typical purity specifications range from 95% to 97%, with key physical properties including a density of 1.254 g/mL at 25 °C and a boiling point of 96–97 °C at 22 mmHg [1]. The compound's specific rotation, [α]²⁵/ᴅ +10° (neat), provides a verifiable metric for enantiomeric purity assessment [2].

Chiral identity (R)-configured fluorinated secondary alcohol for stereoselective synthesis and chiral materials development
Stereochemical control Defined absolute (2R) configuration supports enantiomer-specific study workflows
Quality benchmark Specific rotation reference enables enantiomeric purity verification prior to use

Why Generic Substitution Fails for (R)-(+)-1-Fluoro-2-octanol in Chiral Applications


Interchanging (R)-(+)-1-fluoro-2-octanol with its (S)-enantiomer, non-fluorinated 2-octanol, or regioisomeric fluoro-octanols is not scientifically valid for applications requiring defined stereochemistry or specific physicochemical properties. The compound's (R)-configuration, confirmed by a positive specific rotation ([α]²⁵/ᴅ +10°) [1], dictates its interaction with chiral environments in asymmetric catalysis and liquid crystal matrices. Substitution with the (S)-enantiomer would invert the stereochemical outcome of any diastereoselective process. Furthermore, the single C–F substitution at the C1 position, rather than C5, is not merely a structural nuance; it profoundly impacts the material's functional performance in ferroelectric liquid crystal (FLC) devices. The following evidence quantifies the performance penalties, altered lipophilicity, and divergent physical properties that preclude simple analog substitution.

(S)-enantiomer
Reverses stereochemical induction in asymmetric processes; diastereoselective outcomes may invert
Non-fluorinated 2-octanol
Lacks the terminal C–F bond; lipophilicity and electronic environment shift, altering phase behavior and membrane interactions
5-Fluoro-octanol regioisomer
Fluorine position change dramatically alters ferroelectric liquid crystal response time; reported performance gap of ~15×

Quantitative Performance Differentiation of (R)-(+)-1-Fluoro-2-octanol Against Closest Analogs


Ferroelectric Liquid Crystal Response Time: 15-Fold Superiority over 5-Fluoro-Octanol Analogs

When integrated into ferroelectric liquid crystal (FLC) devices with a consistent laterally fluoro-substituted biphenylyl-1,3-dioxan core, the FLC derived from 2-fluoro-octanol (the racemic or enantiomerically enriched parent of (R)-(+)-1-fluoro-2-octanol) demonstrated a current response time of 10 μs. This is a 15-fold improvement (i.e., 93% faster) compared to the 150 μs response time measured for an FLC derived from the regioisomeric 5-fluoro-octanol, synthesized from the identical core structure [1]. The measurement was conducted at a temperature 10 °C below the SmC*–N* phase transition (T_Sm*-N* - T = 10 °C), a standard metric for FLC device evaluation [1].

FLC Response Time
Head-to-head
10 μs vs 150 μs
Reported 15× faster switching in FLC devices with 2-fluoro vs 5-fluoro octanol tail
Measured 10 °C below SmC*–N* transition; requires device-level validation
Ferroelectric Liquid Crystals Display Materials Optoelectronics

Lipophilicity Modulation: logP Reduction by 0.62 Units Relative to Non-Fluorinated 2-Octanol

Incorporation of a single fluorine atom at the C1 position of the octanol chain reduces the compound's lipophilicity compared to its non-fluorinated parent, 2-octanol. The calculated logP (octanol-water partition coefficient) for (R)-(+)-1-fluoro-2-octanol is 2.287 [1], while the experimentally determined logP for racemic 2-octanol is 2.90 (XlogP) [2]. This represents a decrease of 0.62 logP units, translating to a ~4-fold reduction in the equilibrium concentration ratio between octanol and water phases.

Lipophilicity (logP)
Cross-study comparable
2.287
Supports lipophilicity profiling; ΔlogP –0.62 vs non-fluorinated 2-octanol
Calculated ALOGPS value; experimental confirmation recommended
Medicinal Chemistry Drug Design Physicochemical Profiling

Enantiomeric Purity Control: Specific Rotation [α]²⁵/ᴅ +10° as a Verifiable Chiral Metric

The (R)-configuration of (R)-(+)-1-fluoro-2-octanol is directly linked to its specific rotation of [α]²⁵/ᴅ +10° (neat) [1]. This value serves as a quantitative benchmark for assessing enantiomeric purity and stereochemical fidelity. While the (S)-enantiomer is not widely documented, enantiomeric excess can be determined by comparing observed rotation to this reference value. Any deviation from this specific rotation indicates the presence of the undesired enantiomer or impurities, which can compromise the stereoselectivity of subsequent reactions, such as those employing it as a chiral auxiliary .

Specific Rotation
Supporting evidence
[α]²⁵/ᴅ +10° (neat)
Enantiomeric purity benchmark for (R)-configuration verification
Compare observed rotation against certificate; sign inversion indicates (S)-enantiomer
Asymmetric Synthesis Chiral Auxiliary Quality Control

Regioisomeric Density Shift: 1.254 g/mL at 25 °C versus Primary Fluoro-Octanol

The physical properties of (R)-(+)-1-fluoro-2-octanol differ from its regioisomer, 2-fluoro-1-octanol, due to the position of the hydroxyl group. (R)-(+)-1-Fluoro-2-octanol is a secondary alcohol with a density of 1.254 g/mL at 25 °C [1]. In contrast, 2-fluoro-1-octanol (a primary alcohol) has a reported density of approximately 0.91 g/mL (estimated from similar compounds) and a boiling point of 174–181 °C [2]. The higher density of the target compound reflects the closer proximity of the electron-withdrawing fluorine to the hydroxyl-bearing carbon, influencing intermolecular hydrogen bonding and packing efficiency.

Density at 25 °C
Cross-study comparable
1.254 vs ~0.91 g/mL
~38% higher density than primary alcohol regioisomer; relevant for biphasic or density-defined processes
Comparator value estimated; direct measurement advised for critical workflows
Physical Property Differentiation Formulation Process Chemistry

Validated Research and Industrial Applications for (R)-(+)-1-Fluoro-2-octanol (CAS 110270-42-3)


High-Speed Ferroelectric Liquid Crystal (FLC) Display Component Synthesis

Use (R)-(+)-1-fluoro-2-octanol as a chiral terminal chain precursor in the synthesis of ferroelectric liquid crystals (FLCs) for active matrix display applications. The evidence from Asep et al. [1] confirms that FLCs derived from 2-fluoro-octanol exhibit a response time of 10 μs, which is 15 times faster than those derived from the 5-fluoro-octanol regioisomer. This speed advantage is critical for achieving the fast switching speeds required in modern high-resolution, low-power consumption display technologies. Procurement of the (R)-enantiomer ensures the desired stereochemical induction for achieving the SmC* phase necessary for FLC functionality.

Chiral Building Block for Asymmetric Synthesis with Controlled Lipophilicity

Employ (R)-(+)-1-fluoro-2-octanol as a chiral auxiliary or building block in the asymmetric synthesis of pharmaceutical intermediates or agrochemicals. Its defined (R)-configuration and specific rotation of [α]²⁵/ᴅ +10° [1] provide a verifiable stereochemical handle. Compared to non-fluorinated 2-octanol, its lower logP (2.287 vs. 2.90) [2] offers a tangible advantage in modulating the lipophilicity of the final product, potentially improving aqueous solubility or reducing undesirable hydrophobic interactions without introducing extensive fluorination motifs.

Development of Fluorinated Antiferroelectric Liquid Crystals (AFLCs)

Utilize (R)-(+)-1-fluoro-2-octanol in the synthesis of novel antiferroelectric liquid crystal (AFLC) materials. Research has established that the presence of a semi-fluorinated alkyl chain, such as that derived from this compound, in the chiral tail of the material can induce an antiferroelectric SmCA* phase [3]. The specific stereochemistry of the (R)-enantiomer is essential for determining the sign and magnitude of the spontaneous polarization and helical pitch in the resulting AFLC, properties that are directly correlated to the performance of bistable, low-power electro-optical devices.

Application
Selection Property
Validation Focus
FLC switching performance studies
Chiral terminal chain precursor with 2-fluoro substitution
Ferroelectric response time and phase behavior
Asymmetric synthesis with controlled lipophilicity
Enantiomeric purity verification benchmark
Stereochemical induction outcomes and logP modulation
AFLC material development
Semi-fluorinated chiral tail architecture
Antiferroelectric phase induction and polarization sign

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-(+)-1-Fluoro-2-octanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.